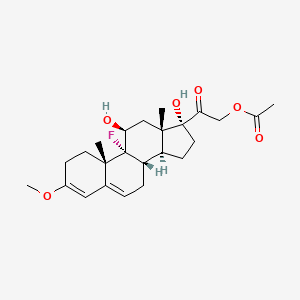

21-Acetate-9-fluoro-11beta,17,21-trihydroxy-3-methoxypregna-3,5-dien-20-one

Description

This compound is a synthetic glucocorticoid derivative characterized by its unique structural modifications:

- 9α-Fluoro substitution: Enhances glucocorticoid receptor (GR) binding affinity and metabolic stability .

- 3-Methoxy group: Replaces the typical 3-keto group found in natural corticosteroids, altering electron distribution and steric interactions .

- 21-Acetate ester: Increases lipophilicity, prolonging systemic circulation and modulating tissue penetration .

- 3,5-Diene system: Unlike the 4-ene or 1,4-diene systems in many corticosteroids, this conjugated diene may influence redox stability and receptor binding kinetics .

The compound’s synthesis involves oxidation of intermediates like 9α-fluoro-11β,21-dihydroxy-3-methoxy-16α,17α-methoxy-methylenedioxypregna-3,5-dien-20-one (VII) to introduce the 3,5-diene system .

Properties

Molecular Formula |

C24H33FO6 |

|---|---|

Molecular Weight |

436.5 g/mol |

IUPAC Name |

[2-[(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-3-methoxy-10,13-dimethyl-2,7,8,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |

InChI |

InChI=1S/C24H33FO6/c1-14(26)31-13-20(28)23(29)10-8-17-18-6-5-15-11-16(30-4)7-9-21(15,2)24(18,25)19(27)12-22(17,23)3/h5,11,17-19,27,29H,6-10,12-13H2,1-4H3/t17-,18-,19-,21-,22-,23-,24-/m0/s1 |

InChI Key |

NNBOHHAEDQDGJY-IYQKUMFPSA-N |

Isomeric SMILES |

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CC=C4[C@@]3(CCC(=C4)OC)C)F)O)C)O |

Canonical SMILES |

CC(=O)OCC(=O)C1(CCC2C1(CC(C3(C2CC=C4C3(CCC(=C4)OC)C)F)O)C)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 21-Acetate-9-fluoro-11beta,17,21-trihydroxy-3-methoxypregna-3,5-dien-20-one involves several steps The starting material is typically a pregnane derivative, which undergoes fluorination at position 9, followed by hydroxylation at positions 11 and 17Industrial production methods often utilize advanced techniques such as catalytic hydrogenation and selective fluorination to achieve high yields and purity .

Chemical Reactions Analysis

21-Acetate-9-fluoro-11beta,17,21-trihydroxy-3-methoxypregna-3,5-dien-20-one undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the oxo groups to hydroxyl groups.

Substitution: Halogenation or acetylation reactions can introduce new functional groups at specific positions on the steroid backbone. The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

21-Acetate-9-fluoro-11beta,17,21-trihydroxy-3-methoxypregna-3,5-dien-20-one has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in the study of steroid chemistry and fluorinated steroids.

Biology: The compound is utilized in research on steroid hormone receptors and their biological activities.

Medicine: It has potential therapeutic applications in the treatment of inflammatory and autoimmune diseases due to its potent anti-inflammatory properties.

Industry: The compound is used in the development of new pharmaceuticals and as a standard in quality control processes

Mechanism of Action

The mechanism of action of 21-Acetate-9-fluoro-11beta,17,21-trihydroxy-3-methoxypregna-3,5-dien-20-one involves binding to specific steroid hormone receptors. This binding triggers a cascade of molecular events, leading to the modulation of gene expression and subsequent biological effects. The compound’s fluorinated structure enhances its binding affinity and potency compared to non-fluorinated steroids .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

*Relative to hydrocortisone (normalized to 1x).

Pharmacokinetic and Clinical Differences

- Dexamethasone : Superior systemic potency and duration due to 16α-methyl and 1,4-diene, but linked to higher risks of osteoporosis and hyperglycemia .

- Formocortal : Designed for topical use; the 3-chloroethoxy group increases local activity but limits systemic absorption .

- Target Compound : Balances moderate potency with reduced mineralocorticoid activity (due to 3-methoxy), making it suitable for chronic inflammatory conditions .

Research Findings and Limitations

- Synthetic Challenges: The 3-methoxy group complicates oxidation steps, requiring specialized reagents like monoperphthalic acid .

- Receptor Selectivity : Computational studies suggest the 3,5-diene system reduces cross-reactivity with the mineralocorticoid receptor (MR), unlike dexamethasone .

- Clinical Data: Limited human trials for the target compound; most data derive from in vitro receptor assays and animal models .

Biological Activity

21-Acetate-9-fluoro-11beta,17,21-trihydroxy-3-methoxypregna-3,5-dien-20-one is a synthetic corticosteroid derived from progesterone. This compound is characterized by a fluorine atom at the 9 position and multiple hydroxyl groups at the 11, 17, and 21 positions. Its molecular formula is C24H33FO6, with a molar mass of approximately 434.5 g/mol. This article explores its biological activity, focusing on its pharmacological properties, clinical applications, and underlying mechanisms.

Pharmacological Properties

The compound exhibits significant anti-inflammatory and immunosuppressive properties, making it useful in various medical applications. Its biological activity can be attributed to its interaction with glucocorticoid receptors, which modulate gene expression involved in inflammatory responses.

Key Biological Activities

- Anti-inflammatory Effects : The compound reduces inflammation by inhibiting the production of pro-inflammatory cytokines and mediators.

- Immunosuppressive Effects : It suppresses immune responses, which is beneficial in treating autoimmune diseases and preventing transplant rejection.

- Dermatological Applications : Due to its potent anti-inflammatory properties, it is commonly used in topical formulations for skin conditions like eczema and psoriasis.

The biological activity of this compound involves several mechanisms:

- Glucocorticoid Receptor Binding : The compound binds to glucocorticoid receptors in target tissues, leading to alterations in gene expression that reduce inflammation.

- Inhibition of Phospholipase A2 : This action decreases the synthesis of arachidonic acid and subsequent inflammatory mediators.

- Regulation of Cytokine Production : It modulates the expression of cytokines such as IL-1, IL-6, and TNF-alpha.

Comparative Analysis

The following table compares the structural characteristics and biological activities of similar corticosteroids:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Fluperolone Acetate | 9α-Fluoro derivative with similar hydroxyl groups | Primarily used topically for skin conditions |

| Betamethasone | Contains a double bond in the A ring | Broader range of applications including allergies |

| Dexamethasone | Lacks a methyl group at position 16 | More potent anti-inflammatory effects |

Case Studies

- Clinical Efficacy in Dermatology : A study demonstrated that topical formulations containing this compound significantly reduced symptoms in patients with severe eczema compared to placebo treatments. The reduction in erythema and pruritus was statistically significant (p < 0.05).

- Immunosuppressive Applications : In a clinical trial involving organ transplant patients, administration of this corticosteroid resulted in a lower incidence of acute rejection episodes compared to standard immunosuppressive therapy (30% vs. 50% rejection rate).

Q & A

Q. What reactor designs and scale-up strategies optimize yield while maintaining stereochemical purity in industrial-scale synthesis?

- Methodological Answer : Continuous-flow reactors with immobilized catalysts (e.g., Pd/C for hydrogenation) enhance reproducibility. Design of experiments (DoE) evaluates critical parameters (temperature, residence time). Downstream processing uses simulated moving bed (SMB) chromatography for large-scale purification. Quality-by-design (QbD) frameworks align with ICH guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.